molecular formula C19H17FN4O2 B2459101 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea CAS No. 1798538-46-1

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea

Cat. No.: B2459101
CAS No.: 1798538-46-1
M. Wt: 352.369
InChI Key: PSULOFVAZAZQBA-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea typically involves the reaction of 4,6-dimethyl-2-phenoxypyrimidine with 3-fluoroaniline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.

    1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(4-fluorophenyl)urea: Has the fluorine atom in a different position on the phenyl ring.

Uniqueness

1-(4,6-Dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness can make it a valuable compound for specific applications where these properties are desirable.

Properties

IUPAC Name

1-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c1-12-17(24-18(25)23-15-8-6-7-14(20)11-15)13(2)22-19(21-12)26-16-9-4-3-5-10-16/h3-11H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSULOFVAZAZQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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